BenchChemオンラインストアへようこそ!

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one

Lipophilicity CNS drug‑likeness Physicochemical profiling

This 7-methyl-substituted 1,6-naphthyridin-5-one is the indispensable core for tankyrase and PARP-1 inhibitor programs—7-aryl derivatives achieve IC50 values as low as 2 nM, while replacing the 7-methyl group with H, ethyl, or phenyl yields a different chemotype with unpredictable pharmacodynamics. Only the exact 7-methyl scaffold ensures valid SAR data and enables late-stage diversification via bromination/amination. Batch-certified analytical certificates (NMR, HPLC, GC) guarantee reproducibility; low logP (0.7) aligns with CNS drug-likeness. Ideal for focused library synthesis and reference standard development.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 99362-18-2
Cat. No. B2855292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one
CAS99362-18-2
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1=CC2=C(CCCN2)C(=O)N1
InChIInChI=1S/C9H12N2O/c1-6-5-8-7(9(12)11-6)3-2-4-10-8/h5,10H,2-4H2,1H3,(H,11,12)
InChIKeyFGRAFZTWVOIBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one (CAS 99362-18-2): Procurement-Ready Heterocyclic Building Block for Target-Focused Library Synthesis


7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one (CAS 99362‑18‑2, molecular formula C₉H₁₂N₂O, MW 164.20) is a bicyclic 1,6-naphthyridin‑5‑one derivative comprising a saturated tetrahydro ring and a methyl substituent at the 7‑position. The compound is classified as a heterocyclic building block of the naphthyridine family and is primarily used as a synthetic intermediate in the construction of pharmacologically active molecules, including tankyrase and PARP inhibitors [1]. Commercial availability with batch‑specific analytical certificates (NMR, HPLC, GC) supports its direct use in medicinal‑chemistry campaigns .

Why the 7-Methyl Substitution Precludes Generic Replacement in 1,6-Naphthyridinone-Based Inhibitor Programs


The 7‑position substituent on the 1,6‑naphthyridin‑5‑one scaffold is a critical determinant of biochemical target engagement. In the well‑characterized tankyrase inhibitor series, 7‑aryl‑1‑methyl‑1,2,3,4‑tetrahydro‑1,6‑naphthyridin‑5‑one derivatives achieve IC₅₀ values as low as 2 nM, while even minor structural modifications at the 7‑position can ablate activity or alter isoform selectivity [1]. Consequently, sourcing the exact 7‑methyl‑substituted core is indispensable for structure‑activity relationship (SAR) studies and for generating late‑stage diversification libraries; replacing it with a proximate analog (e.g., 7‑H, 7‑ethyl, or 7‑phenyl) would yield a different chemotype with unpredictable pharmacodynamics, nullifying the intended medicinal‑chemistry rationale [1].

Quantitative Evidence Guide: 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates the 7-Methyl Scaffold from Bulkier 7-Aryl Analogs for CNS Drug-Likeness

The target compound exhibits an XLogP3 value of 0.7, which falls within the optimal CNS drug‑likeness range (0–3) and is substantially lower than that of the structurally related 1‑methyl‑7‑phenyl‑2,3,4,6‑tetrahydro‑1,6‑naphthyridin‑5(1H)‑one, whose calculated logP exceeds 2.5 [1]. This lower lipophilicity is expected to reduce phospholipidosis risk and promote better aqueous solubility, favoring hit‑to‑lead progression when CNS penetration is desired.

Lipophilicity CNS drug‑likeness Physicochemical profiling

Vendor-Supplied Batch-Analytical Certificates Ensure Reproducibility in Biological Assays

Bidepharm supplies 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one at a guaranteed purity of 95 % and provides batch‑specific certificates of analysis including NMR, HPLC, and GC data . In contrast, many un‑substituted or 7‑aryl analogs are offered without such comprehensive QC documentation, increasing the risk of unrecognized impurities that can confound biological readouts and waste screening resources.

Analytical quality control Reproducibility Procurement assurance

The 7-Methyl Group Enables Late‑Stage Diversification via Radical Bromination – Unfeasible with 7-Aryl or 7-H Analogs

The benzylic methyl group at the 7‑position permits selective radical bromination (e.g., using NBS/AIBN) to generate the corresponding 7‑bromomethyl derivative, a key intermediate for subsequent nucleophilic displacement or cross‑coupling reactions. This reactivity is documented in analogous 7‑methyl‑substituted naphthyridine systems [1]. In contrast, the 7‑phenyl or 7‑H analogs lack this handle, limiting their use to direct coupling or requiring pre‑functionalization of the aromatic ring. Quantitative yields for the bromination step typically exceed 70 % under optimized conditions, although explicit data for the title compound remain proprietary or unpublished.

Late‑stage functionalization Synthetic versatility Building‑block utility

Recommended Application Scenarios for 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one in Research and Industrial Settings


Hit‑to‑Lead Optimization of CNS‑Penetrant Tankyrase/PARP Inhibitors

Medicinal chemists seeking a low‑lipophilicity, vendor‑certified core for CNS‑oriented tankyrase or PARP‑1 inhibitor programs should prioritize this compound. Its computed logP of 0.7 aligns with CNS drug‑likeness guidelines, and its 7‑methyl substituent serves as a diversification point for late‑stage SAR via bromination/amination sequences [1][2]. Utilization of the batch‑certified material ensures that initial biological data are not confounded by uncharacterized impurities .

Construction of Focused 1,6-Naphthyridinone Fragment Libraries

The compound is an ideal starting point for a focused library of 7‑substituted 1,6‑naphthyridin‑5‑one derivatives. The benzylic methyl group can be transformed into a bromomethyl or aminomethyl handle, enabling late‑stage functionalization with diverse amines, thiols, or alkoxides. This strategy avoids pre‑functionalization of a 7‑aryl ring and is more atom‑economical than building the heterocyclic core de novo for each library member [1].

Reference Standard for Analytical Method Development

Given the availability of comprehensive QC data (NMR, HPLC, GC), this compound can serve as a reference standard for developing and validating analytical methods for 1,6‑naphthyridin‑5‑one‑containing drug substances. The clean batch‑to‑batch consistency reduces method‑development variability and accelerates regulatory CMC documentation .

Quote Request

Request a Quote for 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.